3-(4-(Trifluoromethyl)phenyl)pyridin-4-amine
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Overview
Description
3-(4-(Trifluoromethyl)phenyl)pyridin-4-amine , also known by its IUPAC name 3-[4-(trifluoromethyl)phenyl]-4-pyridinylamine , is a chemical compound with the molecular formula C₁₂H₉F₃N₂ . It features a pyridine ring substituted with a trifluoromethyl group and a phenyl ring. The compound’s molecular weight is approximately 238.21 g/mol .
Synthesis Analysis
The synthesis of this compound involves the introduction of the trifluoromethyl group onto the pyridine ring. Specific synthetic routes and methodologies may vary, but fluorination reactions are commonly employed. Researchers have explored various synthetic pathways to access this compound for further investigation .
Molecular Structure Analysis
The molecular structure of 3-(4-(Trifluoromethyl)phenyl)pyridin-4-amine consists of a pyridine ring (with nitrogen at position 4) attached to a phenyl ring bearing a trifluoromethyl group. The arrangement of atoms and bond angles significantly influences its properties and reactivity .
Chemical Reactions Analysis
The compound’s chemical reactivity is of interest for drug discovery and material science. Researchers have investigated its behavior in various reactions, including nucleophilic substitutions, cross-coupling reactions, and cyclizations. These reactions can lead to the synthesis of derivatives with altered properties .
properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]pyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)9-3-1-8(2-4-9)10-7-17-6-5-11(10)16/h1-7H,(H2,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZOOMZBAMWTCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CN=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734707 |
Source
|
Record name | 3-[4-(Trifluoromethyl)phenyl]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Trifluoromethyl)phenyl)pyridin-4-amine | |
CAS RN |
1261494-14-7 |
Source
|
Record name | 3-[4-(Trifluoromethyl)phenyl]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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